2-ethoxy-N-(4-iodophenyl)benzamide
Description
2-ethoxy-N-(4-iodophenyl)benzamide is an organic compound with the molecular formula C15H14INO2 It is a benzamide derivative characterized by the presence of an ethoxy group at the second position and an iodophenyl group at the fourth position of the benzamide structure
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-N-(4-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYSFJGWZNPKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970945 | |
| Record name | 2-Ethoxy-N-(4-iodophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5561-41-1 | |
| Record name | 2-Ethoxy-N-(4-iodophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-iodophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzoic acid and 4-iodoaniline.
Amidation Reaction: The 2-ethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with 4-iodoaniline in the presence of a base, such as triethylamine (TEA), to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the iodophenyl group makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-ethoxy-N-(4-azidophenyl)benzamide, while a Suzuki-Miyaura coupling reaction can produce a biaryl derivative.
Scientific Research Applications
2-ethoxy-N-(4-iodophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(4-bromophenyl)benzamide: Similar structure but with a bromine atom instead of iodine.
2-ethoxy-N-(4-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of iodine.
2-ethoxy-N-(4-fluorophenyl)benzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-ethoxy-N-(4-iodophenyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific reactions, such as coupling reactions, that are less favorable with other halogens.
Biological Activity
2-Ethoxy-N-(4-iodophenyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of an ethoxy group and a 4-iodophenyl moiety enhances its reactivity and pharmacological properties, making it a valuable candidate for drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and iodophenyl groups influence the compound's binding affinity and specificity towards these targets. Research indicates that it may modulate the activity of various proteins involved in critical biological pathways, including those related to cancer and metabolic disorders.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has been evaluated for its effects on MEK1 and PI3K pathways, which are crucial in cancer cell survival and proliferation .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | MEK1 inhibition |
| D54 | 3.5 | PI3K inhibition |
Metabolic Effects
Recent studies have explored the compound's role in enhancing insulin signaling pathways. It has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. In particular, one derivative demonstrated high inhibitory potency (IC50 = 0.07 µM) and selectivity over other phosphatases, suggesting its potential application in treating type 2 diabetes mellitus .
Table 2: PTP1B Inhibition Data
| Compound | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| Compound 10m | 0.07 | 32-fold over TCPTP |
Case Study 1: Antitumor Efficacy in Vivo
A study involving athymic nude mice bearing A549 lung tumors showed that oral administration of a related compound resulted in significant inhibition of tumor growth and reduced phosphorylation of ERK1/2 and Akt pathways at two hours post-administration. This highlights the potential in vivo efficacy of compounds related to this compound in targeting oncogenic pathways .
Case Study 2: Insulin Sensitization
In another study focusing on metabolic effects, compounds derived from the benzamide structure were tested for their ability to enhance glucose uptake in insulin-stimulated cells. The results indicated that these compounds could significantly improve glucose metabolism without cytotoxic effects, suggesting their utility in managing insulin resistance conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
